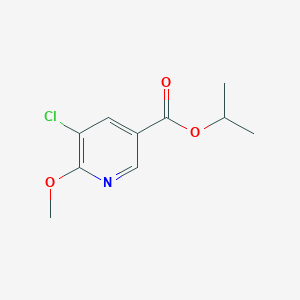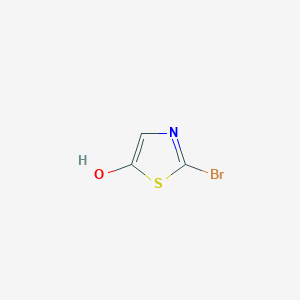
4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid typically involves the introduction of the chloro, fluoro, and trifluoromethyl groups onto the benzoic acid core. One common method involves the use of halogenation reactions where the benzene ring is substituted with chlorine and fluorine atoms. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using controlled reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzoic alcohol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, benzoic alcohols, and complex organic molecules with extended aromatic systems.
Applications De Recherche Scientifique
4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and trifluoromethyl groups can participate in hydrogen bonding, van der Waals interactions, and electrostatic interactions with target molecules. These interactions can influence the compound’s reactivity and binding affinity, making it useful in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the chloro group.
4-Chloro-2-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of the trifluoromethyl group.
4-(Trifluoromethyl)benzoic acid: Lacks both the chloro and fluoro groups.
Uniqueness
4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with other molecules, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H3ClF4O2 |
|---|---|
Poids moléculaire |
242.55 g/mol |
Nom IUPAC |
4-chloro-5-fluoro-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3ClF4O2/c9-5-2-4(8(11,12)13)3(7(14)15)1-6(5)10/h1-2H,(H,14,15) |
Clé InChI |
KCTSMXDPXDHBEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


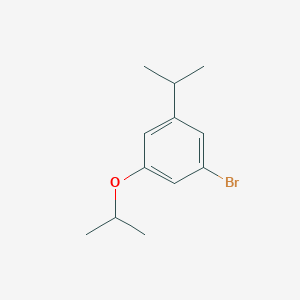
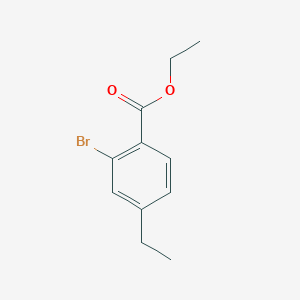
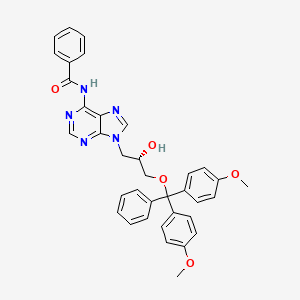
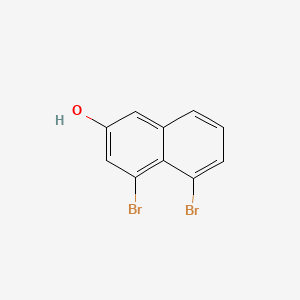
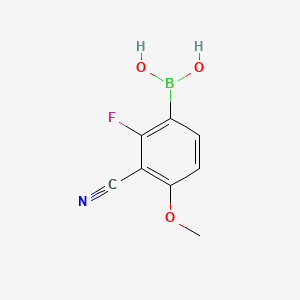




![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)
![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)
